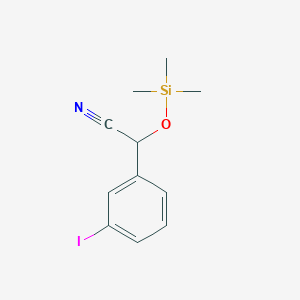
2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile is a chemical compound characterized by its unique structure, which includes an iodophenyl group and a trimethylsilyl group attached to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile typically involves the following steps:
Iodination: The starting material, 3-iodophenol, undergoes electrophilic halogenation to introduce the iodine atom.
Protection: The hydroxyl group of 3-iodophenol is protected using a suitable protecting group, such as trimethylsilyl chloride (TMSCl), to form the trimethylsilyl ether.
Nitrile Formation: The protected 3-iodophenol is then reacted with a cyanide source, such as potassium cyanide (KCN), to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles, such as Grignard reagents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Iodophenol derivatives, such as 3-iodophenol.
Reduction: Primary amines, such as 3-iodoaniline.
Substitution: Alkyl or aryl-substituted iodophenyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe in biological studies to investigate the interactions of iodophenyl groups with biological targets.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile exerts its effects involves its interaction with molecular targets and pathways. The iodophenyl group can act as a ligand, binding to specific receptors or enzymes, while the nitrile group can participate in chemical reactions that modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
2-(3-Iodophenyl)acetic acid: This compound shares the iodophenyl group but has a different functional group (carboxylic acid) instead of the nitrile group.
3-Iodophenol: A simpler compound with the iodophenyl group and a hydroxyl group.
2-Iodophenol: Another iodophenol derivative with the iodine atom in a different position on the phenol ring.
Uniqueness: 2-(3-Iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile is unique due to its combination of the iodophenyl group and the trimethylsilyl-protected hydroxyl group, which provides distinct chemical properties and reactivity compared to other iodophenol derivatives.
Eigenschaften
IUPAC Name |
2-(3-iodophenyl)-2-trimethylsilyloxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INOSi/c1-15(2,3)14-11(8-13)9-5-4-6-10(12)7-9/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINWETQORAVXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate](/img/structure/B2976635.png)
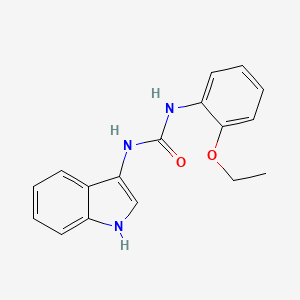
![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)
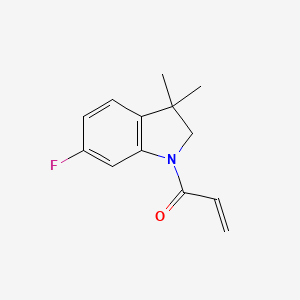
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976641.png)
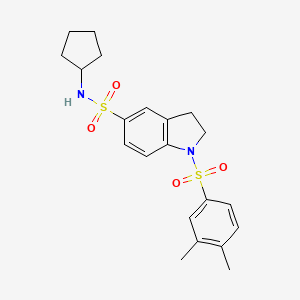
![3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2976645.png)
![[(6-Chloropyrazin-2-YL)thio]acetic acid](/img/structure/B2976646.png)

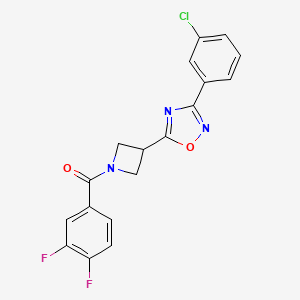
![2-Chloro-3-[(2-cyclopentylpyrrolidin-1-yl)sulfonyl]-6-(trifluoromethyl)pyridine](/img/structure/B2976651.png)
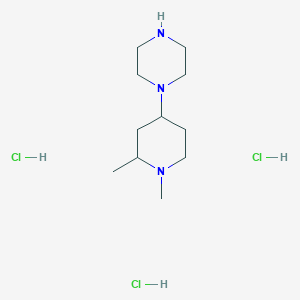
![1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide](/img/structure/B2976655.png)
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B2976656.png)
